methyl (2S)-5-allylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S)-5-allylpyrrolidine-2-carboxylate is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-5-allylpyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The esterification step involves the reaction of the resulting allylpyrrolidine with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow microreactors can be used to introduce the allyl group and ester functionality in a controlled manner, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-5-allylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like ozone (O3) or hydrogen peroxide (H2O2)
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Ozone (O3), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles, catalysts like palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Epoxides, aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Methyl (2S)-5-allylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2S)-5-allylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (2S)-5-allylpyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: Known for their anti-inflammatory and analgesic properties.
Pyrrolidine-2-one: Used in the synthesis of pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-diones: Investigated for their potential as enzyme inhibitors.
Properties
IUPAC Name |
methyl 5-prop-2-enylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h3,7-8,10H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSPQHRWQMGKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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